molecular formula C22H20N4O B5714305 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone

3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone

Cat. No. B5714305
M. Wt: 356.4 g/mol
InChI Key: XXNPXDJMZSHQTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone, also known as MPMQ, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone is not fully understood, but it is believed to act through multiple pathways. 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has been shown to inhibit the activity of several enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and protein kinase B (Akt). These pathways are involved in inflammation, cell proliferation, and survival. 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize in large quantities. However, 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone. One potential direction is the development of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone derivatives with improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the mechanisms of action of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone need to be further elucidated to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone involves several steps, including the condensation of 4-methylbenzaldehyde with 3-pyridinemethanol to form 3-(4-methylphenyl)-3-(pyridin-3-yl)propan-1-ol. This intermediate is then reacted with 2-(chloromethyl)quinazolin-4(3H)-one to yield 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone. The synthesis of 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has been optimized and improved by several researchers, resulting in high yields and purity.

Scientific Research Applications

3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. It has been studied for its potential therapeutic applications in diseases such as rheumatoid arthritis, cancer, and HIV. 3-(4-methylphenyl)-2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(4-methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-16-8-10-18(11-9-16)26-21(15-24-14-17-5-4-12-23-13-17)25-20-7-3-2-6-19(20)22(26)27/h2-13,24H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNPXDJMZSHQTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CNCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)-2-[(pyridin-3-ylmethylamino)methyl]quinazolin-4-one

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